N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
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Overview
Description
N3-(tert-butyl)-N2-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butyl group, a 4-chlorophenyl group, and a dihydro-2,3(1H)-isoquinolinedicarboxamide core. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-(tert-butyl)-N2-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide typically involves multiple steps, starting with the construction of the isoquinoline core This can be achieved through the Biltz synthesis, which involves the cyclization of a suitable precursor
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced isoquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical reactions.
Biology: In biological research, N3-(tert-butyl)-N2-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and molecular pathways.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new technologies and applications.
Mechanism of Action
The mechanism by which N3-(tert-butyl)-N2-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular behavior and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N: 3 -(tert-butyl)-N 2 -(3-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
N: 3 -(tert-butyl)-N 2 -(2-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
N: 3 -(tert-butyl)-N 2 -(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Uniqueness: N3-(tert-butyl)-N2-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide stands out due to its specific structural features, particularly the presence of the 4-chlorophenyl group. This group imparts unique chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
3-N-tert-butyl-2-N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-21(2,3)24-19(26)18-12-14-6-4-5-7-15(14)13-25(18)20(27)23-17-10-8-16(22)9-11-17/h4-11,18H,12-13H2,1-3H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAYRZQLLLRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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